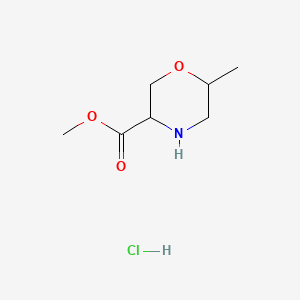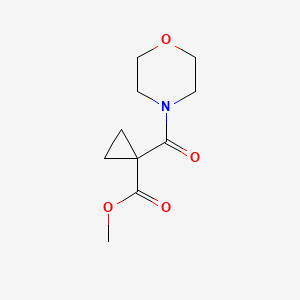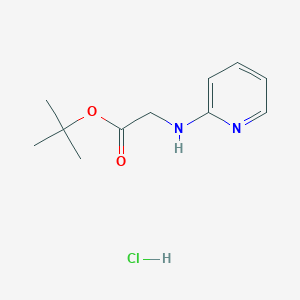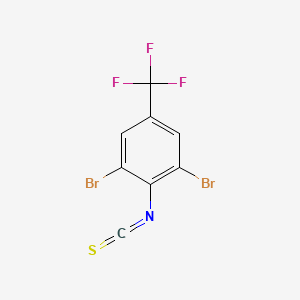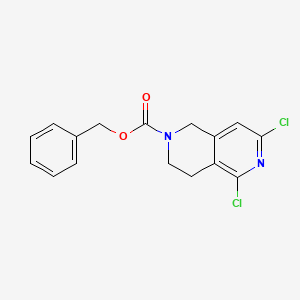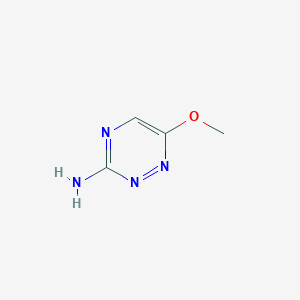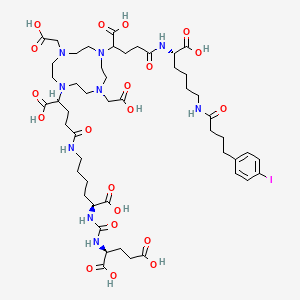
Psma-DA1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psma-DA1 is a compound that targets the prostate-specific membrane antigen, which is a protein highly expressed in prostate cancer cells. This compound is used in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes in prostate cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psma-DA1 involves the conjugation of a small-molecule targeting moiety to a functional linker and a therapeutic agent. The process typically includes the following steps:
Synthesis of the Targeting Moiety: The targeting moiety is synthesized using standard organic synthesis techniques.
Linker Conjugation: A functional linker, such as D-glutamic acid or 4-(aminomethyl)benzoic acid, is introduced to the targeting moiety.
Therapeutic Agent Attachment: The therapeutic agent, such as monomethyl auristatin E, is attached to the linker.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques like high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Psma-DA1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Properties
Molecular Formula |
C50H76IN9O20 |
|---|---|
Molecular Weight |
1250.1 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[4-carboxy-4-[7-[1-carboxy-4-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-4-oxobutyl]-4,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C50H76IN9O20/c51-33-12-10-32(11-13-33)6-5-9-39(61)52-20-3-1-7-34(45(70)71)54-41(63)18-16-38(49(78)79)60-28-24-57(30-43(66)67)22-26-59(27-23-58(25-29-60)31-44(68)69)37(48(76)77)15-17-40(62)53-21-4-2-8-35(46(72)73)55-50(80)56-36(47(74)75)14-19-42(64)65/h10-13,34-38H,1-9,14-31H2,(H,52,61)(H,53,62)(H,54,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H2,55,56,80)/t34-,35-,36-,37?,38?/m0/s1 |
InChI Key |
OHPZZCRXHKZSRE-INZPCORDSA-N |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)N[C@@H](CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)NC(CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


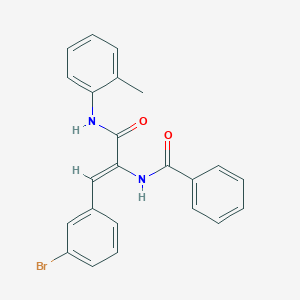
![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)
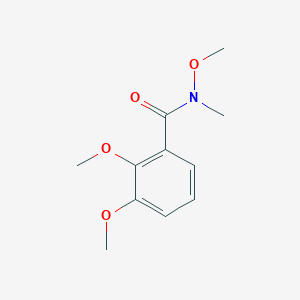
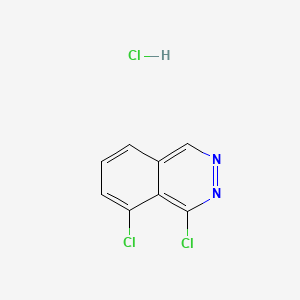
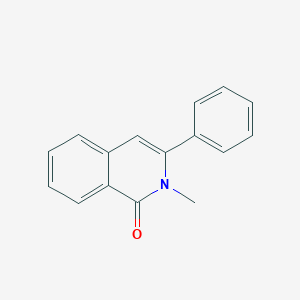
amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)
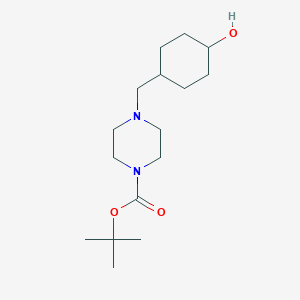
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
